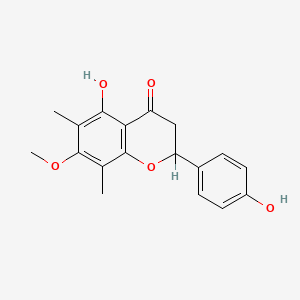![molecular formula C33H34FN2O7Na B1149849 Acide 7-(4-fluorophényl)hexahydro-b,7-dihydroxy-1b-(1-méthyléthyl)-7a-phényl-1a-[(phénylamino)carbonyl]-3H-oxirèno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butanoïque CAS No. 873950-17-5](/img/structure/B1149849.png)
Acide 7-(4-fluorophényl)hexahydro-b,7-dihydroxy-1b-(1-méthyléthyl)-7a-phényl-1a-[(phénylamino)carbonyl]-3H-oxirèno[3,4]pyrrolo[2,1-b][1,3]oxazine-3-butanoïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each tailored to add specific functional groups or structural features to the molecule. While the exact synthesis pathway for this compound is not directly available, similar compounds, such as (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, have been synthesized through reactions involving alcohols and chloromethyl compounds in the presence of sodium hydrogen carbonate, providing insights into possible synthetic routes (Čižmáriková et al., 2020).
Molecular Structure Analysis
The molecular structure of such a compound would likely be elucidated using techniques like X-ray diffraction, NMR (nuclear magnetic resonance), and mass spectrometry. These methods provide detailed information on the spatial arrangement of atoms, the electronic environment, and the molecular mass, crucial for understanding the compound's chemical behavior. For instance, the synthesis and structural elucidation of related chalcone derivatives have been achieved using NMR and X-ray diffraction, which could similarly apply to our compound of interest (Salian et al., 2018).
Applications De Recherche Scientifique
Agent hypocholestérolémiant
Ce composé est lié à une composition pharmaceutique utile comme agent hypocholestérolémiant {svg_1}. Les agents hypocholestérolémiants sont utilisés pour abaisser le taux de cholestérol dans le sang, ce qui peut aider à prévenir les maladies cardiovasculaires.
Médicament statine
Le composé est une impureté de l'atorvastatine {svg_2}, un médicament statine utilisé pour traiter les maladies cardiovasculaires. Les statines sont une classe de médicaments qui peuvent abaisser le taux de cholestérol dans le sang en réduisant la production de cholestérol par le foie.
Couplage de Suzuki
Le composé peut être utilisé comme réactif dans les réactions de couplage de Suzuki {svg_3}. Le couplage de Suzuki est un type de réaction chimique où deux atomes de carbone sont couplés ensemble à l'aide d'un catalyseur au palladium.
Arylation directe
Le composé peut être utilisé dans l'arylation directe catalysée par le palladium des pyrazoles avec des acides phénylboroniques {svg_4}. Il s'agit d'un type de réaction qui forme une liaison carbone-carbone entre un halogénure d'aryle et un nucléophile carboné.
Réactions de couplage de Mizoroki-Heck et de Suzuki-Miyaura
Le composé peut être utilisé dans les réactions de couplage de Mizoroki-Heck et de Suzuki-Miyaura catalysées par des nanoparticules de palladium {svg_5}. Ce sont des types de réactions de formation de liaisons carbone-carbone largement utilisées en chimie organique.
Réactions de Petasis catalysées par le cuivre
Le composé peut être utilisé dans les réactions de Petasis catalysées par le cuivre {svg_6}. Il s'agit d'un type de réaction multicomposants qui combine une amine, un acide boronique et un composé carbonylé pour former un dérivé d'acide aminé.
Séquence de réaction de Heck oxydative catalysée par le Pd (II) de type tandem et d'amidation C-H intramoléculaire
Le composé peut être utilisé dans une séquence de réaction de Heck oxydative catalysée par le Pd (II) de type tandem et d'amidation C-H intramoléculaire {svg_7}. Il s'agit d'un type de réaction qui forme une liaison carbone-carbone et une liaison carbone-azote en une seule opération.
Arylation directe catalysée par le ruthénium
Le composé peut être utilisé dans l'arylation directe catalysée par le ruthénium {svg_8}. Il s'agit d'un type de réaction qui forme une liaison carbone-carbone entre un halogénure d'aryle et un nucléophile carboné.
Mécanisme D'action
Target of Action
The compound, also known as Atorvastatin, primarily targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, a vital component of cell membranes and a precursor for the synthesis of steroid hormones .
Mode of Action
Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, a necessary step in cholesterol biosynthesis . The inhibition is stereospecific, with the R-enantiomer of the compound showing significant activity .
Biochemical Pathways
By inhibiting HMG-CoA reductase, Atorvastatin disrupts the mevalonate pathway , leading to a decrease in intracellular cholesterol levels . This triggers an upregulation of low-density lipoprotein (LDL) receptors on the cell surface, increasing the uptake of LDL cholesterol from the bloodstream and further reducing circulating cholesterol levels .
Pharmacokinetics
The compound exhibits good bioavailability and is metabolized in the liver, the primary site of cholesterol synthesis . It is excreted primarily in the bile, and to a lesser extent, in the urine . The compound’s half-life allows for once-daily dosing .
Result of Action
The action of Atorvastatin results in a significant reduction in circulating LDL cholesterol levels . This can help prevent the formation of atherosclerotic plaques and reduce the risk of cardiovascular disease .
Action Environment
The efficacy and stability of Atorvastatin can be influenced by various environmental factors. For example, certain foods and drugs can affect the absorption and metabolism of Atorvastatin, potentially impacting its effectiveness . Additionally, genetic variations can influence individual responses to the drug .
Propriétés
IUPAC Name |
4-[5-(4-fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FN2O7/c1-21(2)33-31(29(40)35-25-11-7-4-8-12-25)30(43-31,22-9-5-3-6-10-22)32(41,23-13-15-24(34)16-14-23)36(33)18-17-27(42-33)19-26(37)20-28(38)39/h3-16,21,26-27,37,41H,17-20H2,1-2H3,(H,35,40)(H,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRXFJSNBQVBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3(C(O3)(C(N1CCC(O2)CC(CC(=O)O)O)(C4=CC=C(C=C4)F)O)C5=CC=CC=C5)C(=O)NC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




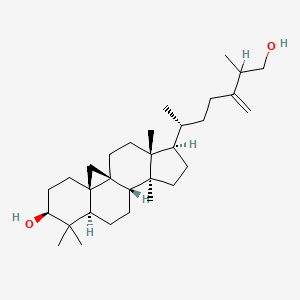


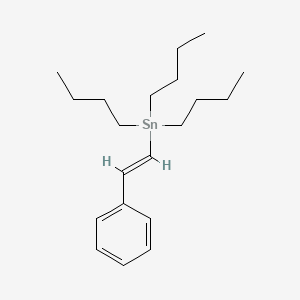
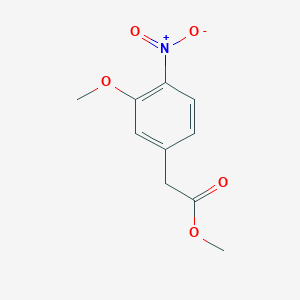
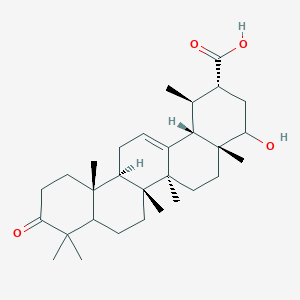

![5,11,17,23-Tetrabromo-25,26,27,28-tetrapropoxycalix[4]arene 98%](/img/structure/B1149787.png)
